2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde
CAS No.: 1157005-30-5
Cat. No.: VC2626059
Molecular Formula: C14H19N3O3
Molecular Weight: 277.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1157005-30-5 |
|---|---|
| Molecular Formula | C14H19N3O3 |
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | 2-[4-(dimethylamino)piperidin-1-yl]-5-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)14-4-3-13(17(19)20)9-11(14)10-18/h3-4,9-10,12H,5-8H2,1-2H3 |
| Standard InChI Key | CATQAWLHXUBATG-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
| Canonical SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Introduction
2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a complex organic compound featuring a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety. This unique combination of functional groups contributes to its reactivity and potential biological activities. The compound is identified by the CAS number 1157005-30-5 and has a molecular formula of C14H19N3O3 .
Synthesis Methods
The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde typically involves a reaction between 4-(Dimethylamino)piperidine and 5-nitrobenzaldehyde. This reaction is usually performed in an organic solvent such as ethanol or methanol, with the addition of suitable catalysts to enhance yield and purity.
Biological Activities and Potential Applications
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its structure allows it to interact with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors. This interaction can lead to significant changes in cellular pathways and biological processes, making it a valuable candidate for further investigation in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action for 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde involves its ability to bind to specific enzymes or receptors. This binding can alter enzyme activity or receptor function, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action, which will enhance understanding of its potential therapeutic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume